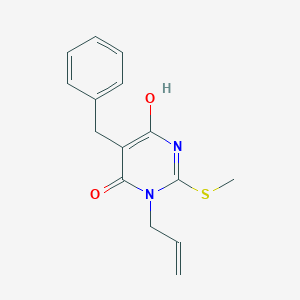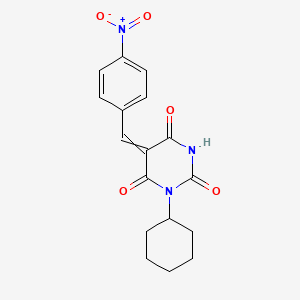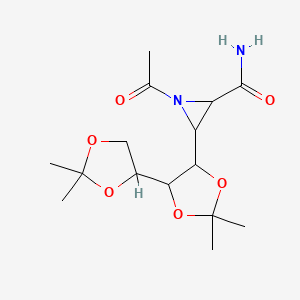
3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science. This compound is a pyrimidine derivative that contains a hydroxy group, an allyl group, a benzyl group, and a methylthio group.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, tyrosinase, acetylcholinesterase, and xanthine oxidase.
Biochemical and Physiological Effects:
3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its inhibitory activity against enzymes and receptors, as well as its antioxidant and anti-inflammatory properties. In vivo studies have shown its potential to reduce blood pressure, improve glucose metabolism, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be used in various assays to study its inhibitory activity against enzymes and receptors, as well as its antioxidant and anti-inflammatory properties. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone. One direction is the synthesis of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, the development of new analytical methods for the detection and quantification of this compound in biological samples is also an important future direction.
Métodos De Síntesis
The synthesis method of 3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with allyl bromide, benzyl bromide, and sodium hydrosulfide in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or water, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
3-allyl-5-benzyl-6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a starting material for the synthesis of novel drugs with potential therapeutic activity. In drug design, it can be used as a lead compound for the development of new drugs with improved pharmacological properties. In material science, it can be used as a building block for the synthesis of new materials with unique physical and chemical properties.
Propiedades
IUPAC Name |
5-benzyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-9-17-14(19)12(13(18)16-15(17)20-2)10-11-7-5-4-6-8-11/h3-8,18H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAIBBLXKGPUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1CC=C)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5989700 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)



![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)
![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)